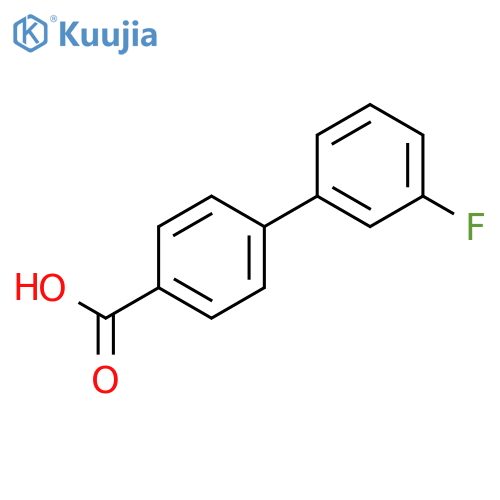

Cas no 1841-58-3 (3'-Fluorobiphenyl-4-carboxylic Acid)

3'-Fluorobiphenyl-4-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 3'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid

- [1,1'-Biphenyl]-4-carboxylicacid, 3'-fluoro-

- 3\'-Fluoro-biphenyl-4-carboxylic acid

- 3′-Fluorobiphenyl-4-carboxylic acid

- 3'-Fluoro-biphenyl-4-carboxylic acid

- 3'-fluorobiphenyl-4-carboxylic acid

- 3-Fluorobiphenyl-4-Carboxylic Acid

- 4-(3-fluorophenyl)benzoic acid

- AKOS BAR-0027

- CHEMBRDG-BB 4400447

- RARECHEM AL BE 1423

- 4-BIPHENYL-3'-FLUORO-CARBOXYLIC ACID

- 3'-FLUORO[1,1'-BIPHENYL]-4-CARBOXYLIC ACID

- 3'-fluorobiphenyl-4-carboxylic acid(SALTDATA: FREE)

- 7-Chloro-1-Ring-propyl-6-fluoro-4-oxy-1,4-dihydro-quinoline-3-carboxylic acid

- 3'-Fluorobiphenyl-4-carboxylic Acid

-

- MDL: MFCD03424609

- インチ: InChI=1S/C13H9FO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,(H,15,16)

- InChIKey: SJIIGBFXZWSXJP-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(=O)O

計算された属性

- せいみつぶんしりょう: 216.05900

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

じっけんとくせい

- ゆうかいてん: 241-243 °C

- PSA: 37.30000

- LogP: 3.19090

3'-Fluorobiphenyl-4-carboxylic Acid セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P264;P270;P301+P312;P330;P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- セキュリティ用語:S26-36/37/39

- リスク用語:R36/37/38

- ちょぞうじょうけん:Room temperature

3'-Fluorobiphenyl-4-carboxylic Acid 税関データ

- 税関コード:2916399090

- 税関データ:

中国税関コード:

2916399090概要:

29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

要約:

29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

3'-Fluorobiphenyl-4-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-481855-1 g |

3'-Fluorobiphenyl-4-carboxylic acid, |

1841-58-3 | 1g |

¥511.00 | 2023-07-11 | ||

| Key Organics Ltd | AS-2115-5G |

3′-Fluoro-biphenyl-4-carboxylic acid |

1841-58-3 | >95% | 5g |

£107.00 | 2025-02-08 | |

| eNovation Chemicals LLC | Y1235107-5g |

3'-Fluorobiphenyl-4-carboxylic acid |

1841-58-3 | 95% | 5g |

$175 | 2024-06-07 | |

| TRC | F532002-2.5g |

3'-Fluorobiphenyl-4-carboxylic Acid |

1841-58-3 | 2.5g |

$ 100.00 | 2022-06-02 | ||

| abcr | AB219063-1 g |

3'-Fluoro-4-biphenylcarboxylic acid; 95% |

1841-58-3 | 1g |

€89.40 | 2022-06-11 | ||

| AK Scientific | AMTDA091-1g |

3'-Fluorobiphenyl-4-carboxylic acid |

1841-58-3 | 97% | 1g |

$25 | 2025-02-18 | |

| Fluorochem | 014261-25g |

4-(3-Fluorophenyl)benzoic acid |

1841-58-3 | 97% | 25g |

£268.00 | 2022-02-28 | |

| Key Organics Ltd | AS-2115-0.5G |

3′-Fluoro-biphenyl-4-carboxylic acid |

1841-58-3 | >95% | 0.5g |

£27.00 | 2025-02-08 | |

| TRC | F532002-1000mg |

3'-Fluorobiphenyl-4-carboxylic Acid |

1841-58-3 | 1g |

$ 87.00 | 2023-04-15 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-481855-1g |

3'-Fluorobiphenyl-4-carboxylic acid, |

1841-58-3 | 1g |

¥511.00 | 2023-09-05 |

3'-Fluorobiphenyl-4-carboxylic Acid 関連文献

-

Fangming Wang,Wei Liu,Simon J. Teat,Feng Xu,Hao Wang,Xinlong Wang,Litao An,Jing Li Chem. Commun. 2016 52 10249

-

Tara V. Bright,Fay Dalton,Victoria L. Elder,Cormac D. Murphy,Neil K. O'Connor,Graham Sandford Org. Biomol. Chem. 2013 11 1135

-

Zhao-Feng Wu,Ever Velasco,Chuan Shan,Kui Tan,Zhi-Zhuan Zhang,Qian-Qian Hu,Kai Xing,Xiao-Ying Huang,Jing Li J. Mater. Chem. C 2020 8 6820

3'-Fluorobiphenyl-4-carboxylic Acidに関する追加情報

Professional Introduction to 3'-Fluorobiphenyl-4-carboxylic Acid (CAS No. 1841-58-3)

3'-Fluorobiphenyl-4-carboxylic Acid, with the chemical formula C13H9FO2, is a fluorinated biphenyl derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 1841-58-3, possesses a unique structural configuration that makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of a fluorine atom at the 3-position and a carboxylic acid group at the 4-position imparts distinct electronic and steric properties, which are exploited in medicinal chemistry for enhancing binding affinity and metabolic stability.

The significance of 3'-Fluorobiphenyl-4-carboxylic Acid lies in its versatility as a building block for more complex molecules. In recent years, there has been a surge in research focused on developing novel fluorinated compounds due to their improved pharmacokinetic profiles and enhanced biological activity. The fluorine atom, being highly electronegative, can modulate the lipophilicity and reactivity of the molecule, making it an attractive scaffold for drug design. Specifically, fluorinated biphenyls have been extensively studied for their potential applications in treating neurological disorders, cancer, and infectious diseases.

One of the most compelling aspects of 3'-Fluorobiphenyl-4-carboxylic Acid is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and dysregulation of these pathways is often associated with various diseases, particularly cancer. By incorporating this compound into the design of kinase inhibitors, researchers aim to achieve higher selectivity and potency. For instance, studies have demonstrated that biphenyl-based inhibitors can effectively target specific kinases by leveraging the rigidity and planarity of the biphenyl core, while the fluorine atom enhances binding interactions with the enzyme's active site.

In addition to its applications in oncology, 3'-Fluorobiphenyl-4-carboxylic Acid has shown promise in the treatment of inflammatory diseases. Recent research has highlighted its potential as a precursor for developing nonsteroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid group provides a site for further functionalization, allowing chemists to tailor the molecule's properties for optimal biological activity. Furthermore, the fluorine atom can improve the compound's resistance to metabolic degradation, ensuring prolonged efficacy.

The agrochemical industry has also recognized the value of 3'-Fluorobiphenyl-4-carboxylic Acid as a key intermediate in synthesizing novel pesticides and herbicides. These compounds are designed to protect crops from pests and weeds while minimizing environmental impact. The structural features of this compound contribute to its ability to interact selectively with biological targets in plants and pests, thereby improving crop yield and quality.

From a synthetic chemistry perspective, 3'-Fluorobiphenyl-4-carboxylic Acid offers several advantages as a starting material. Its relatively stable structure allows for diverse functionalization strategies, enabling researchers to explore various chemical transformations. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce additional substituents at different positions on the biphenyl ring. This flexibility makes it an indispensable tool for medicinal chemists seeking to optimize lead compounds.

The pharmaceutical industry's interest in fluorinated compounds has been further fueled by advances in computational chemistry and high-throughput screening techniques. These tools have enabled researchers to rapidly identify promising candidates for further development. 3'-Fluorobiphenyl-4-carboxylic Acid has been incorporated into virtual screening campaigns aimed at discovering new drugs with improved therapeutic profiles. The compound's unique properties make it an attractive candidate for generating hit compounds that can be refined through structure-activity relationship (SAR) studies.

In conclusion, 3'-Fluorobiphenyl-4-carboxylic Acid (CAS No. 1841-58-3) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its structural features enable diverse functionalization strategies, making it a valuable intermediate in drug discovery and pesticide development. As research continues to uncover new biological targets and synthetic methodologies, the importance of this compound is likely to grow further, solidifying its role as a cornerstone in modern chemical biology.

1841-58-3 (3'-Fluorobiphenyl-4-carboxylic Acid) 関連製品

- 350682-84-7(4-(3,5-Difluorophenyl)benzoic acid)

- 5731-10-2(4'-fluoro-1,1'-biphenyl-4-carboxylic acid)

- 505082-81-5(4-(3,4-Difluorophenyl)benzoic acid)

- 455-38-9(3-Fluorobenzoic acid)

- 885963-39-3(3-(3,4-Difluorophenyl)benzoic acid)

- 518070-19-4(3-Fluoro-5-methylbenzoic acid)

- 1583-66-0(H2fip)

- 177734-83-7(3-(3,5-Difluorophenyl)benzoic Acid)

- 10540-39-3(4'-Fluorobiphenyl-3-carboxylic acid)

- 168619-04-3(3'-Fluorobiphenyl-3-carboxylic Acid)